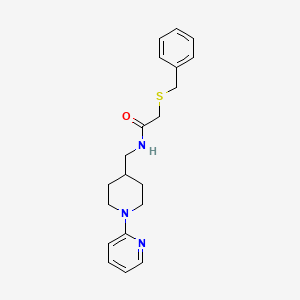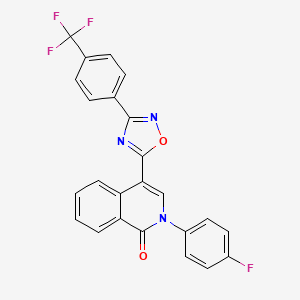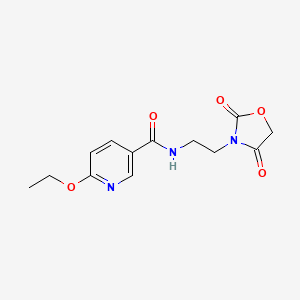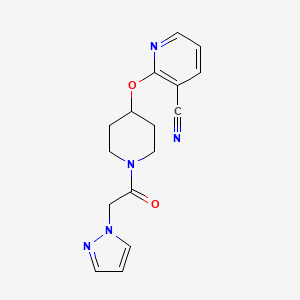
5-Bromo-3-cyclopropyl-1-ethyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-Bromo-3-cyclopropyl-1-ethyl-1H-pyrazole” is a pyrazole derivative . Pyrazole derivatives have attracted research attention due to their potential in various fields of research and industry.
Molecular Structure Analysis
The molecular formula of “5-Bromo-3-cyclopropyl-1-ethyl-1H-pyrazole” is C8H11BrN2. The InChI code is 1S/C7H9BrN2/c1-10-7(8)4-6(9-10)5-2-3-5/h4-5H,2-3H2,1H3 .Physical And Chemical Properties Analysis
The molecular weight of “5-Bromo-3-cyclopropyl-1-ethyl-1H-pyrazole” is 215.09. It is a solid at room temperature .Aplicaciones Científicas De Investigación
Versatile Precursors for Pyrazole Derivatives
5-Bromo-3-cyclopropyl-1-ethyl-1H-pyrazole serves as a versatile precursor in the synthesis of a wide range of pyrazole derivatives. For example, brominated trihalomethylenones have been explored to produce various pyrazoles, including 3-ethoxymethyl-5-trifluoromethyl-1H-pyrazoles, via cyclocondensation reactions. These reactions have led to the synthesis of derivatives with potential applications in pharmaceuticals and agrochemicals. The simplicity of these methodologies allows for moderate to good yields, highlighting the compound's utility in organic synthesis (Martins et al., 2013).
Catalysis and Chemical Transformations
The reactivity of pyrazole derivatives bearing a cyclopropyl group at the C3-position, including 5-bromo variants, has been successfully employed in palladium-catalyzed direct arylations. These reactions have demonstrated regioselectivity without decomposing the cyclopropyl unit, indicating the potential of 5-bromo-3-cyclopropyl-1-ethyl-1H-pyrazole in facilitating novel chemical transformations. This approach has allowed for the synthesis of complex molecules, showcasing the compound's role in advancing synthetic methodologies (Sidhom et al., 2018).
Anticancer and Antimicrobial Agents
Pyrazole derivatives, including those related to 5-bromo-3-cyclopropyl-1-ethyl-1H-pyrazole, have shown promising biological activities. For instance, novel 1-aryl-3,5-bis(het)aryl pyrazole derivatives synthesized from similar structures have exhibited potent cytotoxic effects against various cancer cell lines. These findings suggest that derivatives of 5-bromo-3-cyclopropyl-1-ethyl-1H-pyrazole could be explored as potential leads for the development of new anticancer agents (Ananda et al., 2017). Additionally, novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates have been identified as a new class of antimicrobial agents, further highlighting the compound's relevance in the search for new therapeutic agents (Radwan et al., 2014).
Safety and Hazards
Propiedades
IUPAC Name |
5-bromo-3-cyclopropyl-1-ethylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2/c1-2-11-8(9)5-7(10-11)6-3-4-6/h5-6H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVEMCLIHZKCVMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2CC2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(Z)-[1-[(4-chlorophenyl)methyl]-5-methyl-2-oxoindol-3-ylidene]amino] 3-chloropropanoate](/img/structure/B2631602.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2631603.png)
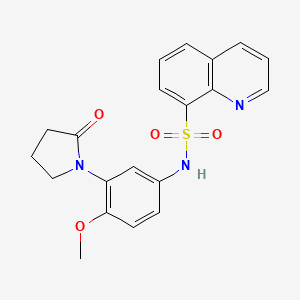
![N-(2,5-dimethoxyphenyl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2631605.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-chloro-4-fluorobenzenesulfonamide](/img/structure/B2631606.png)
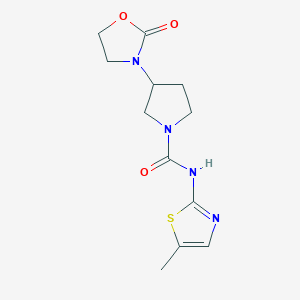

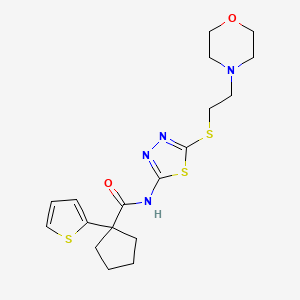
![{[(4-Bromophenyl)methyl]carbamoyl}methyl 4-chloro-2-methoxybenzoate](/img/structure/B2631612.png)
